![molecular formula C16H24ClN3O B239904 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide
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Overview
Description
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.
Mechanism of Action
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide acts as a selective antagonist of TRPV1 channels, which are expressed in sensory neurons and play a key role in nociception. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid, and their activation leads to the release of neurotransmitters that signal pain and inflammation. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide blocks the activation of TRPV1 channels by these stimuli, thus reducing the release of neurotransmitters and the sensation of pain and inflammation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has been shown to have several biochemical and physiological effects, particularly in the context of pain and inflammation. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, and to decrease the activation of immune cells, such as macrophages and T cells. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has also been shown to reduce the sensation of pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and cancer pain.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has several advantages for lab experiments, including its high selectivity for TRPV1 channels and its ability to block the activation of these channels by various stimuli. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has also been shown to be effective in reducing pain and inflammation in animal models of various diseases, making it a promising therapeutic agent for these conditions. However, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has several limitations, including its poor solubility in water and its potential for off-target effects on other ion channels.
Future Directions
There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide, including its potential use as a therapeutic agent for pain and inflammation in humans. Further studies are needed to determine the optimal dosage and administration of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide for these conditions, as well as its potential side effects and interactions with other drugs. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide may have potential applications in other areas of research, such as cancer and neurodegenerative diseases, which require further investigation.
Synthesis Methods
The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide involves several steps, starting from 3-chloro-4-nitroaniline, which is converted to 3-chloro-4-(4-ethylpiperazin-1-yl)aniline through a substitution reaction with 4-ethylpiperazine. The resulting compound is then reacted with butyryl chloride to form N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has been extensively studied for its potential use in scientific research, particularly in the field of pain and inflammation. TRPV1 channels are known to play a crucial role in nociception, the process by which the nervous system detects and responds to harmful stimuli. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide has been shown to block the activation of TRPV1 channels by various stimuli, including capsaicin and heat, and thus has the potential to be used as a therapeutic agent for pain and inflammation.
properties
Product Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide |
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Molecular Formula |
C16H24ClN3O |
Molecular Weight |
309.83 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H24ClN3O/c1-3-5-16(21)18-13-6-7-15(14(17)12-13)20-10-8-19(4-2)9-11-20/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21) |
InChI Key |
ULLDFBZUOXJYID-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)CC)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)CC)Cl |
Origin of Product |
United States |
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